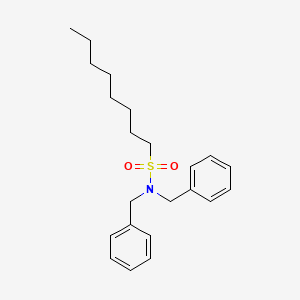
n,n-Dibenzyloctane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dibenzyloctane-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide functional group. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dibenzyloctane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of catalysts such as copper to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs similar oxidative coupling methods. The scalability of these reactions has been demonstrated, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: n,n-Dibenzyloctane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert sulfonamides to sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides
Reduction: Sulfinamides, sulfenamides
Substitution: Various sulfonamide derivatives
Scientific Research Applications
n,n-Dibenzyloctane-1-sulfonamide has found applications in several fields:
Mechanism of Action
The mechanism of action of n,n-Dibenzyloctane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is particularly relevant in the context of antimicrobial activity, where sulfonamides inhibit the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Sulfonamides: General class of compounds with similar functional groups.
Sulfinamides: Reduced form of sulfonamides with different reactivity.
Sulfenamides: Another reduced form with unique properties.
Uniqueness: n,n-Dibenzyloctane-1-sulfonamide stands out due to its specific structure, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
5455-74-3 |
|---|---|
Molecular Formula |
C22H31NO2S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N,N-dibenzyloctane-1-sulfonamide |
InChI |
InChI=1S/C22H31NO2S/c1-2-3-4-5-6-13-18-26(24,25)23(19-21-14-9-7-10-15-21)20-22-16-11-8-12-17-22/h7-12,14-17H,2-6,13,18-20H2,1H3 |
InChI Key |
NTZLWRSKJZIJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















